1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with sulfonyl chloride under basic conditions.
Formation of the Piperazine Ring: The final step involves the reaction of the sulfonylated pyrazole with 3-methoxybenzylpiperazine under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonates.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- **1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl] piperidine-4-carboxylic acid .
- **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride .
Uniqueness: 1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the presence of both a methoxybenzyl group and a piperazine ring, which confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness may result in different reactivity, bioavailability, and therapeutic potential.
Properties
Molecular Formula |
C19H28N4O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N4O3S/c1-5-23-16(3)19(15(2)20-23)27(24,25)22-11-9-21(10-12-22)14-17-7-6-8-18(13-17)26-4/h6-8,13H,5,9-12,14H2,1-4H3 |
InChI Key |
MIERCXDNDPCARN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.